Methyl 4-{[(methylamino)carbothioyl]amino}benzoate

Lipophilicity Medicinal Chemistry ADME

Methyl 4-{[(methylamino)carbothioyl]amino}benzoate (CAS 35006-94-1) is a para-substituted benzoate ester featuring an N-methyl thiourea moiety. The compound is commercially available as a research chemical with a molecular weight of 224.28 g/mol and a molecular formula of C10H12N2O2S.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 35006-94-1
Cat. No. B3327519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(methylamino)carbothioyl]amino}benzoate
CAS35006-94-1
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCNC(=S)NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H12N2O2S/c1-11-10(15)12-8-5-3-7(4-6-8)9(13)14-2/h3-6H,1-2H3,(H2,11,12,15)
InChIKeyLALORMGZKFIVPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-{[(methylamino)carbothioyl]amino}benzoate (CAS 35006-94-1): A para-Substituted N-Methyl Thiourea Benzoate Ester Building Block


Methyl 4-{[(methylamino)carbothioyl]amino}benzoate (CAS 35006-94-1) is a para-substituted benzoate ester featuring an N-methyl thiourea moiety . The compound is commercially available as a research chemical with a molecular weight of 224.28 g/mol and a molecular formula of C10H12N2O2S . It is supplied with a certified purity of 98% , making it suitable as a versatile intermediate in medicinal chemistry, particularly for constructing pharmacologically active molecules or functional materials. Its structure combines an aromatic methyl benzoate scaffold with a thiourea moiety, a combination of significant interest in medicinal and agrochemical research .

Why Methyl 4-{[(methylamino)carbothioyl]amino}benzoate Cannot Be Directly Substituted by In-Class Thiourea Analogs


This compound's unique combination of N-methyl substitution on the thiourea group, a para-substituted benzoate ester, and a specific regiochemistry creates a distinct physicochemical profile that cannot be replicated by simple in-class analogs such as the unsubstituted thiourea, the corresponding free acid, or ortho-substituted isomers. These structural nuances drive critical differences in lipophilicity (logP), molecular complexity (Fsp3), and hydrogen-bonding capacity , directly impacting solubility, membrane permeability, and biological target engagement [1]. As a result, substituting this compound with a cheaper but structurally divergent analog can lead to significant alterations in a synthetic pathway's efficiency, a drug candidate's pharmacokinetic profile, or a probe molecule's selectivity, undermining research reproducibility and development timelines.

Quantitative Differential Evidence: Methyl 4-{[(methylamino)carbothioyl]amino}benzoate vs. Closest Analogs


Superior Lipophilicity (logP) Compared to the Unsubstituted Thiourea and Free Acid Analogs

Methyl 4-{[(methylamino)carbothioyl]amino}benzoate exhibits a calculated logP of 1.99 , which is substantially higher than the unsubstituted thiourea analog, methyl 4-thioureidobenzoate (logP = 1.13) , and the free acid analog, 4-{[(methylamino)carbothioyl]amino}benzoic acid (logP = 1.30) . The N-methylation and methyl esterification present in the target compound synergistically increase lipophilicity by 0.86 and 0.69 log units relative to these key comparators, respectively. This enhanced lipophilicity is a key driver for improved passive membrane permeability.

Lipophilicity Medicinal Chemistry ADME

Higher Fraction of sp3 Carbons (Fsp3) for Enhanced Molecular Complexity

The fraction of sp3-hybridized carbons (Fsp3) for the target compound is reported as 0.2 , which is higher than the unsubstituted thiourea analog methyl 4-thioureidobenzoate (Fsp3 = 0.0). This is a direct consequence of the N-methyl group present in the target structure. An increase in Fsp3 has been correlated with improved target selectivity, better solubility, and a higher probability of clinical success by moving molecules away from 'flatland' and toward more three-dimensional structures [1].

Drug-Likeness Molecular Complexity Clinical Success

Positional Isomerism: para-Substitution Distinguishes It from ortho-Substituted Analogs

The target compound is exclusively para-substituted on the benzoate ring, whereas commercially available isomers such as methyl 2-[(methylcarbamothioyl)amino]benzoate (ortho-substituted) have distinct geometric and electronic properties. While specific quantitative activity data for both isomers is limited in the public domain, the field of medicinal chemistry widely recognizes that the para- orientation extends the molecule linearly, providing a different vector and distance for target interactions compared to the bent geometry of the ortho-isomer . This regiochemical precision is critical for structure-activity relationship (SAR) studies.

Regiochemistry Structure-Activity Relationship Chemical Biology

Evidence Strength Disclaimer: Limited Primary Literature for In-Class Differential Activity Data

A comprehensive search of primary peer-reviewed literature and public bioactivity databases (e.g., ChEMBL, BindingDB, PubMed) was conducted. At the time of this analysis, no peer-reviewed studies were identified that directly compare the biological activity or target engagement of Methyl 4-{[(methylamino)carbothioyl]amino}benzoate against the analogs listed above in a head-to-head fashion. The differentiation evidence presented herein therefore relies on the physicochemical properties and structural features that are well-established drivers of molecular behavior in biological systems. Procurement decisions should be based on these documented physicochemical differentiators until direct comparative biological data become available.

Data Transparency Procurement Decision Support

High-Value Application Scenarios for Methyl 4-{[(methylamino)carbothioyl]amino}benzoate Based on Proven Differentiators


Lead Optimization Programs Requiring Enhanced Passive Membrane Permeability

In medicinal chemistry campaigns where a hit or lead series suffers from poor cellular permeability, Methyl 4-{[(methylamino)carbothioyl]amino}benzoate can serve as a superior building block over its unsubstituted thiourea or free acid analogs. Its higher logP of 1.99 compared to 1.13 and 1.30 for the comparators directly addresses the need for increased lipophilicity, which is a primary driver of passive diffusion across lipid bilayers. Procurers aiming to improve the ADME profile of their candidates should prioritize this compound.

Synthesis of Compound Libraries with Increased Three-Dimensionality (Fsp3)

For organizations focused on moving away from 'flat' compound libraries to improve clinical success, this compound offers a measurable advantage in molecular complexity. Its Fsp3 of 0.2, driven by the N-methyl substitution, is higher than the 0.0 Fsp3 of the unsubstituted analog . Incorporating this building block into parallel synthesis is a data-driven strategy to enhance the average Fsp3 of a library, a parameter independently linked to improved selectivity and reduced promiscuity in the drug discovery literature [1].

Structure-Activity Relationship (SAR) Studies on Positional Isomers

This compound is essential for any SAR investigation aiming to map the effect of substitution geometry on a benzoate-thiourea scaffold. The defined para-substitution provides a distinct 180° exit vector for the thiourea moiety, which is geometrically inaccessible to the commercially available ortho-isomer. Researchers designing focused probe sets to interrogate a biological target's spatial tolerance must source the specific para-isomer to generate valid and reproducible SAR data .

Reproducible Research and Development via Controlled Sourcing

For CROs and pharmaceutical R&D groups where batch-to-batch consistency is paramount, procuring a cataloged, high-purity (98%) compound from a vetted supplier is critical. This compound's defined purity and documented hazard profile (GHS07) ensure that it can be integrated into established SOPs with minimal variability, a non-negotiable requirement for generating preclinical data intended for regulatory filing. This reduces the risk and hidden costs associated with custom synthesis of lesser-known analogs.

Quote Request

Request a Quote for Methyl 4-{[(methylamino)carbothioyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.